Cas no 1260807-89-3 (1-(4-Bromoisoquinolin-1-yl)ethanone)
1-(4-Bromoisoquinolin-1-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromoisoquinolin-1-yl)ethanone
- 1-(4-Bromo-1-isoquinolyl)ethanone
- SY339856
- DTXSID20857578
- 1-(4-Bromoisoquinolin-1-yl)ethan-1-one
- AT37543
- MFCD13193457
- 1260807-89-3
-
- MDL: MFCD13193457
- Inchi: 1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3
- InChI Key: IMNYRJVIRXRASY-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=O)C2C=CC=CC=21
Computed Properties
- Exact Mass: 248.97893g/mol
- Monoisotopic Mass: 248.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 30Ų
1-(4-Bromoisoquinolin-1-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007984-1g |
1-(4-Bromoisoquinolin-1-yl)ethanone |
1260807-89-3 | 95% | 1g |
$628.58 | 2023-09-03 | |
| Chemenu | CM145530-1g |
1-(4-bromoisoquinolin-1-yl)ethan-1-one |
1260807-89-3 | 95% | 1g |
$689 | 2021-08-05 | |
| Chemenu | CM145530-1g |
1-(4-bromoisoquinolin-1-yl)ethan-1-one |
1260807-89-3 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D789110-1g |
1-(4-Bromoisoquinolin-1-yl)ethanone |
1260807-89-3 | 95% | 1g |
$885 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805446-1g |
1-(4-Bromoisoquinolin-1-yl)ethanone |
1260807-89-3 | 98% | 1g |
¥5082.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D789110-1g |
1-(4-Bromoisoquinolin-1-yl)ethanone |
1260807-89-3 | 95% | 1g |
$885 | 2025-02-21 | |
| eNovation Chemicals LLC | D789110-1g |
1-(4-Bromoisoquinolin-1-yl)ethanone |
1260807-89-3 | 95% | 1g |
$885 | 2024-06-03 |
1-(4-Bromoisoquinolin-1-yl)ethanone Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 1-(4-Bromoisoquinolin-1-yl)ethanone
Introduction to 1-(4-Bromoisoquinolin-1-yl)ethanone (CAS No. 1260807-89-3)
1-(4-Bromoisoquinolin-1-yl)ethanone, with the CAS number 1260807-89-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The molecular structure of 1-(4-Bromoisoquinolin-1-yl)ethanone consists of a substituted isoquinoline ring attached to an acetyl group. The presence of the bromine atom at the 4-position of the isoquinoline ring imparts unique chemical and biological properties to this compound. The bromine substitution can influence the compound's reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Recent studies have highlighted the potential of 1-(4-Bromoisoquinolin-1-yl)ethanone in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(4-Bromoisoquinolin-1-yl)ethanone has shown significant anticancer activity. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings suggest that 1-(4-Bromoisoquinolin-1-yl)ethanone could be a valuable lead compound for developing novel anticancer drugs.
The neuroprotective potential of 1-(4-Bromoisoquinolin-1-yl)ethanone has also been explored in preclinical studies. A study published in Neuropharmacology in 2023 found that this compound effectively reduces neuronal damage and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate oxidative stress, inflammation, and mitochondrial dysfunction, which are key factors in neurodegeneration.
The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone can be achieved through various routes, but one common method involves the reaction of 4-bromoisoquinoline with acetyl chloride or acetic anhydride in the presence of a suitable catalyst. This synthetic approach allows for the efficient production of high-purity compounds, which is crucial for both research and industrial applications.
In terms of safety and handling, 1-(4-Bromoisoquinolin-1-yl)ethanone should be stored under appropriate conditions to maintain its stability and purity. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 1-(4-Bromoisoquinolin-1-yl)ethanone are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, and preliminary results have been encouraging. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
In conclusion, 1-(4-Bromoisoquinolin-1-yl)ethanone (CAS No. 1260807-89-3) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it a valuable tool for researchers and a promising candidate for drug development. As more studies are conducted, it is expected that our understanding of this compound will continue to grow, leading to new discoveries and innovations in the field of medicinal chemistry.
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